(2S,3S,11S,12S)-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid

説明

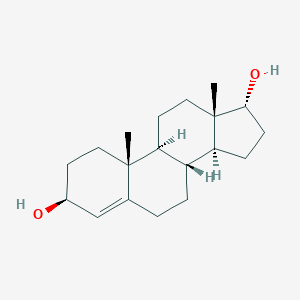

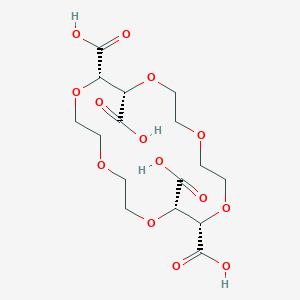

This compound belongs to a class of cyclic ethers, known as crown ethers, which are known for their ability to form complexes with metal ions due to their structure. Crown ethers typically consist of a ring containing several ether groups. They are of interest in the field of supramolecular chemistry due to their ability to selectively bind certain cations, thus influencing their chemical behavior.

Synthesis Analysis

The synthesis of related macrocyclic compounds involves key strategies like cyclization reactions, often starting from linear precursors. The synthesis process aims to control the size of the ring and the functional groups attached to it, which in turn influences its binding properties and solubility. For example, polyazacycloalkane receptors have been designed and synthesized for studying their binding and electrochemical properties, providing insights into the synthetic approaches for similar macrocyclic compounds (Lloris et al., 1998).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray crystallography or NMR spectroscopy, revealing details about the arrangement of atoms and the geometry of the macrocycle. The structure plays a critical role in determining the compound's chemical and physical properties, including its ability to form complexes with ions. For instance, complexes of related macrocyclic compounds have been characterized to understand their supramolecular interactions and hydrogen bonding patterns (Basiuk et al., 1999).

科学的研究の応用

Understanding Biocatalyst Inhibition

Carboxylic acids, such as the specified compound, play a significant role in biorenewable chemicals production. They can inhibit microbial growth at concentrations below desired yields, affecting microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding their inhibitory mechanisms is crucial for developing strategies to enhance microbial robustness in industrial applications (Jarboe et al., 2013).

Cinnamic Acid Derivatives and Anticancer Activity

Cinnamic acid derivatives, which are related to carboxylic acids structurally, have been explored for their anticancer potentials. These compounds show promise as anticancer agents due to their chemical versatility, offering multiple reactive sites for modifications. This versatility makes them candidates for developing novel anticancer drugs (De et al., 2011).

Stable Isotopes in Clinical Research

Stable isotopes, including those of carbon, have been increasingly used in clinical research for diagnosing and studying metabolic pathways. The use of stable isotopes offers a safer alternative to radioactive counterparts, facilitating the study of drug metabolism, nutrient absorption, and the role of different acids in metabolic processes (Halliday & Rennie, 1982).

Conjugated Linoleic Acid's Health Benefits

Conjugated linoleic acid (CLA), a derivative of carboxylic acid, exhibits various health benefits, including anticancer, anti-atherosclerotic, and immune-modulatory effects. CLA's diverse biological activities make it a valuable functional food ingredient, and understanding its mechanisms can contribute to nutritional science and health promotion (Kim et al., 2016).

Lactic Acid as a Biomass Derivative

Lactic acid, another important hydroxycarboxylic acid, is derived from biomass and serves as a precursor for various chemicals and biodegradable polymers. Research into the biotechnological production of lactic acid and its derivatives is essential for advancing green chemistry and sustainable material development (Gao et al., 2011).

特性

IUPAC Name |

(2S,3S,11S,12S)-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O14/c17-13(18)9-10(14(19)20)29-7-3-26-4-8-30-12(16(23)24)11(15(21)22)28-6-2-25-1-5-27-9/h9-12H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/t9-,10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZERLKNAJSFDSQ-BJDJZHNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C(OCCOCCOC(C(OCCO1)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]([C@H](OCCOCCO[C@@H]([C@H](OCCO1)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436496 | |

| Record name | CTK2H6233 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,11S,12S)-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid | |

CAS RN |

73891-15-3 | |

| Record name | CTK2H6233 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)